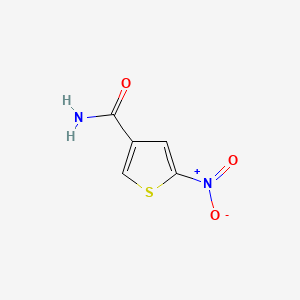
3,3-Difluoropiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoropiperidine-1-sulfonamide is a fluorinated organic compound with the molecular formula C5H10F2N2O2S It is a derivative of piperidine, where two fluorine atoms are substituted at the 3rd position and a sulfonamide group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropiperidine-1-sulfonamide typically involves the fluorination of piperidine derivatives followed by sulfonamide formation. One common method includes the use of Selectfluor® as a fluorinating agent to introduce fluorine atoms into the piperidine ring. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine. The process includes:
- Fluorination of piperidine to form 3,3-difluoropiperidine.
- Conversion of 3,3-difluoropiperidine to its sulfonyl chloride derivative.
- Reaction of the sulfonyl chloride with ammonia or amines to form the sulfonamide .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: The compound can be reduced to its corresponding amine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Strong nucleophiles such as alkoxides or thiolates are used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3,3-Difluoropiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoropiperidine-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical stability and reactivity
Mechanism of Action
The mechanism of action of 3,3-Difluoropiperidine-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
3,3-Difluoropiperidine: Lacks the sulfonamide group, making it less effective as an enzyme inhibitor.
3,3-Difluoropyrrolidine: A smaller ring structure that may have different reactivity and biological activity.
4,4-Difluoropiperidine: Fluorine atoms are positioned differently, affecting its chemical properties and applications
Uniqueness: 3,3-Difluoropiperidine-1-sulfonamide is unique due to the combination of fluorine atoms and the sulfonamide group, which imparts distinct chemical stability, reactivity, and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H10F2N2O2S |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
3,3-difluoropiperidine-1-sulfonamide |
InChI |
InChI=1S/C5H10F2N2O2S/c6-5(7)2-1-3-9(4-5)12(8,10)11/h1-4H2,(H2,8,10,11) |
InChI Key |
VRDITCVHOBSBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)

![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)

![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)

![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)




